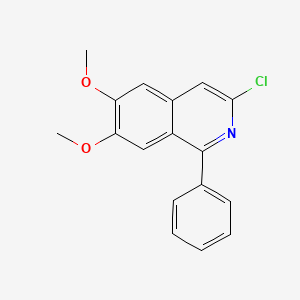

3-Chloro-6,7-dimethoxy-1-phenylisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-6,7-dimethoxy-1-phenylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a chlorine atom at the 3rd position, methoxy groups at the 6th and 7th positions, and a phenyl group at the 1st position of the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dimethoxy-1-phenylisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and aniline derivatives.

Cyclization: The key step involves the cyclization of these starting materials to form the isoquinoline ring. This can be achieved through a Pictet-Spengler reaction, where the benzaldehyde derivative reacts with the aniline derivative in the presence of an acid catalyst.

Methoxylation: The methoxy groups at the 6th and 7th positions are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dimethoxy-1-phenylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydroisoquinoline derivatives.

Substitution: The chlorine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6,7-dimethoxy-1-phenylisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dimethoxy-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-1-phenylisoquinoline: Lacks the chlorine atom at the 3rd position.

3-Chloro-1-phenylisoquinoline: Lacks the methoxy groups at the 6th and 7th positions.

6,7-Dimethoxyisoquinoline: Lacks both the chlorine atom and the phenyl group.

Uniqueness

3-Chloro-6,7-dimethoxy-1-phenylisoquinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, methoxy groups, and phenyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

3-Chloro-6,7-dimethoxy-1-phenylisoquinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

This compound is characterized by its isoquinoline structure, which is often associated with various pharmacological activities. The presence of chlorine and methoxy groups enhances its biological profile by influencing its interaction with biological targets.

The primary mechanism through which this compound exerts its effects involves the inhibition of key proteins involved in tumor growth and survival. Notably, it has shown activity against murine double minute 2 (MDM2), a protein that regulates p53, a crucial tumor suppressor.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| MDM2 Inhibition | Disrupts MDM2-p53 interaction, leading to p53 activation |

| Apoptosis Induction | Promotes cell death in tumor cells through apoptosis |

| Cell Growth Inhibition | Reduces proliferation in various cancer cell lines |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in wild-type p53 expressing cells more effectively than in p53 deleted cells.

Case Study: SJSA-1 Xenograft Model

A notable study evaluated the compound's efficacy using the SJSA-1 xenograft model. The results indicated that oral administration at doses of 100 mg/kg resulted in moderate tumor growth inhibition. However, the compound's potency was lower compared to other derivatives tested in the same study.

Table 2: Efficacy in Cancer Models

| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| This compound | 100 | Moderate |

| Compound X (reference) | 100 | Significant |

| Compound Y (reference) | 30 | Complete |

Pharmacokinetics

Pharmacokinetic studies reveal that the compound achieves significant plasma exposure upon oral administration. The maximum concentration (Cmax) and area under the curve (AUC) values suggest favorable absorption characteristics.

Table 3: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Cmax | 8234 μg/L |

| AUC | 73603 h·μg/L |

Properties

CAS No. |

89721-10-8 |

|---|---|

Molecular Formula |

C17H14ClNO2 |

Molecular Weight |

299.7 g/mol |

IUPAC Name |

3-chloro-6,7-dimethoxy-1-phenylisoquinoline |

InChI |

InChI=1S/C17H14ClNO2/c1-20-14-8-12-9-16(18)19-17(11-6-4-3-5-7-11)13(12)10-15(14)21-2/h3-10H,1-2H3 |

InChI Key |

PMFRJDAQQJBTDS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N=C2C3=CC=CC=C3)Cl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.